molecular formula C7H6BrI B1286887 1-Bromo-2-iodo-4-methylbenzene CAS No. 858841-53-9

1-Bromo-2-iodo-4-methylbenzene

Cat. No. B1286887
M. Wt: 296.93 g/mol
InChI Key: FLOUOTRVXNQGKP-UHFFFAOYSA-N
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Patent
US08853186B2

Procedure details

To a mixture of 2-iodo-4-methylaniline (50 g, 214.55 mmol) in HOAc (250 mL), H2SO4 (10 mL), and H2O (40 mL) was added a solution of NaNO2 (14.5 g) in H2O (80 mL) at 0° C. The solution was stirred for 1.5 h. This was defined as mixture A. In another round bottom flask, a mixture of NaBr (107 g), CuSO4 (32.2 g), Cu (38.9 g), H2SO4 (39 mL), and H2O (25 mL) was refluxed for 1.5 h. To this mixture was added mixture A, and the solution was then refluxed for 3 h. The solution was treated with water and extracted with EA (500 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, and then concentrated in vacuo. Purification by column chromatography over silica gel eluted with PE afforded the product as colorless oil (43 g, yield 68%). 1H NMR (300 MHz, CDCl3): δ 7.69 (m, 1H), 7.47 (d, J=8.1 Hz, 1H), 7.00 (m, 1H), 2.26 (s, 3H) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
107 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu
Quantity
38.9 g
Type
reactant
Reaction Step Three
Name
Quantity
32.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
39 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[Na+].[Br-:15]>CC(O)=O.OS(O)(=O)=O.O.[O-]S([O-])(=O)=O.[Cu+2]>[Br:15][C:3]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:2]=1[I:1] |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
IC1=C(N)C=CC(=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
107 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Cu
Quantity
38.9 g
Type
reactant
Smiles
Name
Quantity
32.2 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
39 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
To this mixture was added mixture A, and the solution
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (500 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with PE

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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